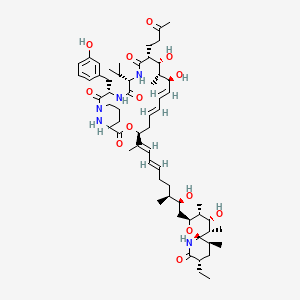

![molecular formula C47H51NO14 B1239208 [(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-二乙酰氧基-15-[(2S,3R)-3-苯甲酰胺基-2-羟基-3-苯基丙酰基]氧基-1,9-二羟基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯](/img/structure/B1239208.png)

[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-二乙酰氧基-15-[(2S,3R)-3-苯甲酰胺基-2-羟基-3-苯基丙酰基]氧基-1,9-二羟基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paclitaxel is a compound extracted from the Pacific yew tree Taxus brevifolia with antineoplastic activity. Paclitaxel binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. This agent also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). (NCI04)

Paclitaxel is an antineoplastic agent which acts by inhibitor of cellular mitosis and which currently plays a central role in the therapy of ovarian, breast, and lung cancer. Therapy with paclitaxel has been associated with a low rate of serum enzyme elevations, but has not been clearly linked to cases of clinically apparent acute liver injury.

A cyclodecane isolated from the bark of the Pacific yew tree, TAXUS BREVIFOLIA. It stabilizes MICROTUBULES in their polymerized form leading to cell death.

科学研究应用

不对称合成和复杂分子构建

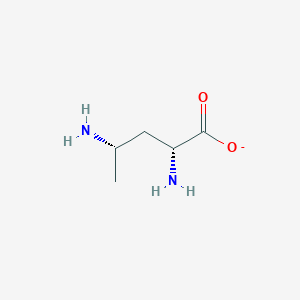

- 该化合物用于不对称合成,特别是在紫杉醇侧链(抗癌药物中至关重要的成分)的合成中。研究表明,该化合物的衍生物在分子对映选择性构建中的潜力 (Er 和 Coşkun,2009)。

在碳水化合物化学中的应用

- 它在碳水化合物化学中发挥作用,特别是在合成 8-氧杂双环[3.2.1]辛烷衍生物中,该衍生物可用于构建复杂的糖结构,如 C-甘露-吡喃苷 (Gerber 和 Vogel,2001)。

聚丙酸酯片段合成

- 该化合物参与非迭代不对称合成长链和多环聚丙酸酯片段,这在药物化学和合成生物学中至关重要 (Marchionni 和 Vogel,2001)。

碳环核苷酸的形成

- 研究人员已研究了其在合成新型构象锁定碳环核苷酸中的用途。这些核苷酸由于其在抗病毒和抗癌治疗中的潜在应用而具有重要意义 (Hřebabecký 等人,2006)。

环己烷氧化物衍生物

- 该化合物有助于从各种天然来源形成环己烷氧化物衍生物,这在天然产物化学和药理学领域很重要 (Pancharoen 等人,1989)。

新型倍半萜合成

- 它用于通过多次瓦格纳-梅韦因重排合成新型倍半萜骨架,证明了其在创建具有潜在生物活性的新化合物中的作用 (Armenta-Salinas 等人,2019)。

属性

分子式 |

C47H51NO14 |

|---|---|

分子量 |

853.9 g/mol |

IUPAC 名称 |

[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37-,38-,40-,45+,46-,47+/m1/s1 |

InChI 键 |

RCINICONZNJXQF-CNCSTAFZSA-N |

手性 SMILES |

CC1=C2[C@H](C(=O)[C@]3([C@@H](C[C@H]4[C@@]([C@@H]3[C@H]([C@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

规范 SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

同义词 |

7 epi Taxol 7-epi-Taxol Anzatax Bris Taxol NSC 125973 NSC-125973 NSC125973 Onxol Paclitaxel Paclitaxel, (4 alpha)-Isomer Paxene Praxel Taxol Taxol A Taxol, Bris |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)

![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)